

Application Note: Mass Spectrometric Analysis of 3-((2,6-Dimethylphenyl)amino)phenol

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Compound of Interest

Compound Name: 3-((2,6-Dimethylphenyl)amino)phenol

Cat. No.: B573788

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Abstract

This application note details a comprehensive protocol for the characterization of **3-((2,6-Dimethylphenyl)amino)phenol** using mass spectrometry. The methodologies outlined are applicable for qualitative and quantitative analysis in research, drug development, and quality control settings. While specific experimental data for this compound is not widely published, this document provides a robust framework based on the known mass spectrometric behavior of its constituent chemical moieties, including aminophenols and substituted aromatic compounds. The protocols described herein are intended to serve as a foundational guide for researchers and scientists.

Introduction

3-((2,6-Dimethylphenyl)amino)phenol is a chemical intermediate with potential applications in the synthesis of pharmaceuticals and other bioactive molecules.^[1] Its structure, comprising a substituted aminophenol, presents a unique profile for mass spectrometric analysis.

Understanding its ionization and fragmentation behavior is crucial for its identification, purity assessment, and metabolic studies. This document provides detailed protocols for Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) analysis, along with a predicted fragmentation pattern to aid in spectral interpretation.

Predicted Mass Spectrometry Data

The molecular weight of **3-((2,6-Dimethylphenyl)amino)phenol** is 213.28 g/mol .^[1] Based on its chemical structure and the fragmentation patterns of related compounds such as aminophenols, phenols, and dimethylanilines, a predictive fragmentation table is provided below.

Predicted Fragment Ion (m/z)	Proposed Structure/Loss	Notes
214	$[M+H]^+$	Protonated molecular ion, expected in positive ion ESI-MS.
213	$[M]^+$	Molecular ion, expected in EI-MS.
198	$[M-CH_3]^+$	Loss of a methyl radical from the dimethylphenyl group.
182	$[M-OCH_3]^+$ or $[M-NHCH_3]^+$	Potential rearrangement and loss of a methoxy or methylamino radical.
121	$[C_8H_9N]^+$	Fragment corresponding to the dimethylaniline moiety.
109	$[C_6H_7NO]^+$	Fragment corresponding to the aminophenol moiety. ^{[2][3]}
93	$[C_6H_5O]^+$	Fragment corresponding to a phenol ion.
77	$[C_6H_5]^+$	Phenyl cation.

Experimental Protocols

Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol is designed for the analysis of **3-((2,6-Dimethylphenyl)amino)phenol** in solution, suitable for reaction monitoring, purity analysis, and pharmacokinetic studies.^[4]

a. Sample Preparation:

- Dissolve 1 mg of **3-((2,6-Dimethylphenyl)amino)phenol** in 1 mL of methanol or acetonitrile to create a 1 mg/mL stock solution.
- Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition.
- Filter the final solution through a 0.22 µm syringe filter prior to injection.

b. LC Conditions:

- Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 µL.
- Column Temperature: 40 °C.

c. MS Conditions:

- Ion Source: Electrospray Ionization (ESI), positive ion mode.
- Capillary Voltage: 3.5 kV.
- Source Temperature: 120 °C.
- Desolvation Temperature: 350 °C.
- Desolvation Gas Flow: 600 L/hr.
- Cone Gas Flow: 50 L/hr.

- Scan Range: m/z 50-500.
- Data Acquisition: Full scan mode for qualitative analysis. For quantitative analysis, use Selected Ion Recording (SIR) or Multiple Reaction Monitoring (MRM) of the predicted precursor/product ion pairs.

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and thermally stable compounds, GC-MS provides excellent chromatographic resolution and classic electron ionization (EI) spectra for library matching. Derivatization may be necessary to improve the volatility and thermal stability of the phenolic and amino groups.[\[5\]](#)
[\[6\]](#)

a. Derivatization (Silylation):

- Dry a 100 μg aliquot of the sample under a stream of nitrogen.
- Add 100 μL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
- Heat the mixture at 70 $^{\circ}\text{C}$ for 30 minutes.
- The resulting solution contains the silylated derivative of **3-((2,6-Dimethylphenyl)amino)phenol**.

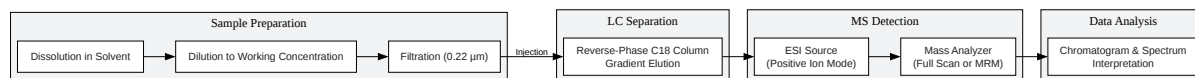
b. GC Conditions:

- Column: DB-5ms or equivalent non-polar capillary column (30 m x 0.25 mm ID, 0.25 μm film thickness).
- Inlet Temperature: 280 $^{\circ}\text{C}$.
- Injection Mode: Splitless (1 μL injection volume).
- Oven Program: Initial temperature 80 $^{\circ}\text{C}$, hold for 2 minutes, ramp to 280 $^{\circ}\text{C}$ at 15 $^{\circ}\text{C}/\text{min}$, hold for 5 minutes.
- Carrier Gas: Helium at a constant flow of 1.2 mL/min.

c. MS Conditions:

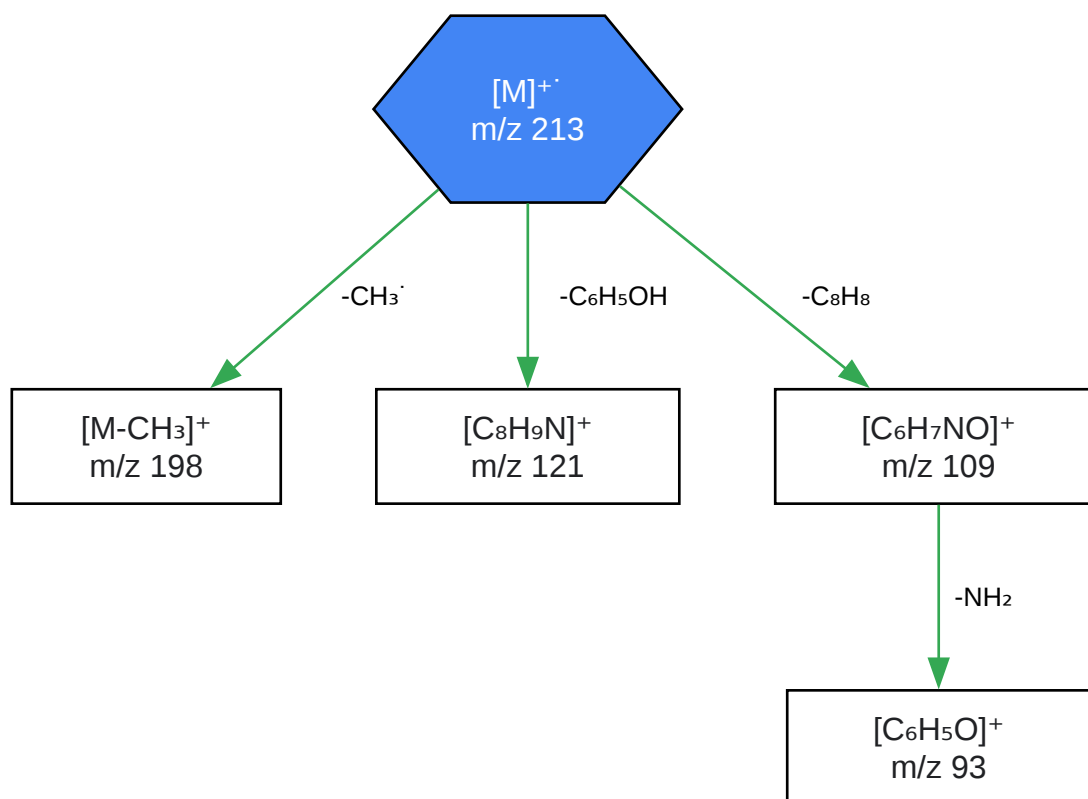
- Ion Source: Electron Ionization (EI).
- Ionization Energy: 70 eV.
- Source Temperature: 230 °C.
- Transfer Line Temperature: 280 °C.
- Scan Range: m/z 40-600.
- Data Acquisition: Full scan mode.

Visualizations



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Caption: LC-MS experimental workflow for the analysis of **3-((2,6-Dimethylphenyl)amino)phenol**.



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Caption: Predicted electron ionization fragmentation pathway for **3-((2,6-Dimethylphenyl)amino)phenol**.

Conclusion

The protocols and predictive data presented in this application note provide a comprehensive starting point for the mass spectrometric analysis of **3-((2,6-Dimethylphenyl)amino)phenol**. The LC-MS method is suitable for high-throughput analysis of liquid samples, while the GC-MS method offers detailed structural information through standardized electron ionization fragmentation. Researchers are encouraged to optimize these methods based on their specific instrumentation and analytical requirements.

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